![molecular formula C18H17NO6 B5737023 dimethyl 2-[(2-methoxybenzoyl)amino]terephthalate](/img/structure/B5737023.png)
dimethyl 2-[(2-methoxybenzoyl)amino]terephthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-[(2-methoxybenzoyl)amino]terephthalate is an organic compound with the molecular formula C18H17NO6 It is a derivative of terephthalic acid, where the hydrogen atoms on the carboxyl groups are replaced by methyl groups, and one of the hydrogen atoms on the benzene ring is replaced by a 2-methoxybenzoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-[(2-methoxybenzoyl)amino]terephthalate typically involves the following steps:
Esterification: Terephthalic acid is esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form dimethyl terephthalate.
Amidation: Dimethyl terephthalate is then reacted with 2-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the processes are often automated to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Dimethyl 2-[(2-methoxybenzoyl)amino]terephthalate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
Hydrolysis: Produces terephthalic acid and 2-methoxybenzoic acid.
Reduction: Produces the corresponding amine derivative.
Substitution: Produces various substituted derivatives depending on the reagents used.
科学研究应用
Dimethyl 2-[(2-methoxybenzoyl)amino]terephthalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of polymers and materials with specific properties.
作用机制
The mechanism of action of dimethyl 2-[(2-methoxybenzoyl)amino]terephthalate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The 2-methoxybenzoyl group can influence the compound’s binding affinity and specificity for its molecular targets, affecting various biochemical pathways.
相似化合物的比较
Dimethyl 2-[(2-methoxybenzoyl)amino]terephthalate can be compared with other similar compounds, such as:
Dimethyl terephthalate: Lacks the 2-methoxybenzoyl group, making it less versatile in certain applications.
Dimethyl 2-aminoterephthalate: Contains an amino group instead of the 2-methoxybenzoyl group, leading to different chemical reactivity and applications.
Dimethyl 2-[(4-methoxybenzoyl)amino]terephthalate:
This compound is unique due to the presence of the 2-methoxybenzoyl group, which imparts specific chemical and biological properties that can be leveraged in various applications.
属性
IUPAC Name |
dimethyl 2-[(2-methoxybenzoyl)amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-23-15-7-5-4-6-13(15)16(20)19-14-10-11(17(21)24-2)8-9-12(14)18(22)25-3/h4-10H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIZHLVMDSTKAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
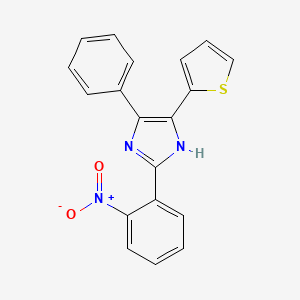
![13-ethyl-14-methylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B5736948.png)
![N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride](/img/structure/B5736952.png)
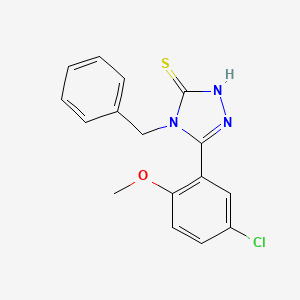

![3-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5736980.png)
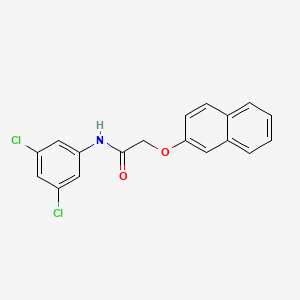
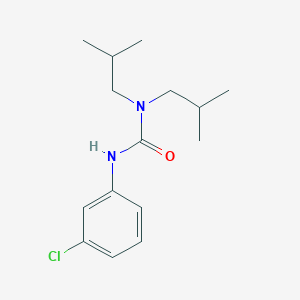
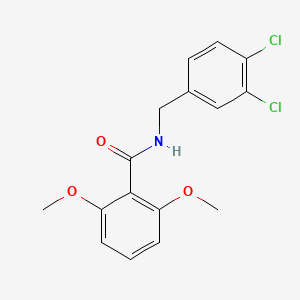
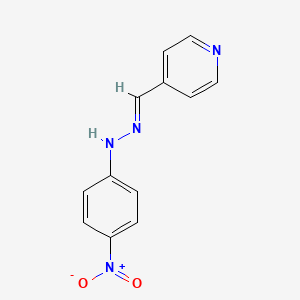
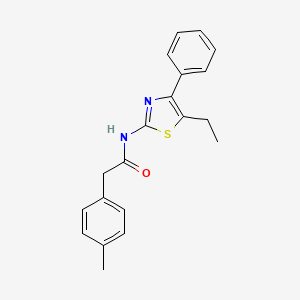
![3-chloro-4-ethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B5737040.png)
![[4-[3-(diethylcarbamoyl)phenyl]phenyl] ethanoate](/img/structure/B5737046.png)
![2-[(4-Propan-2-ylbenzoyl)carbamothioylamino]benzamide](/img/structure/B5737054.png)
